molecular formula C18H16N6O8 B3854915 N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide]

N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide]

Cat. No. B3854915
M. Wt: 444.4 g/mol
InChI Key: AWJBOAUDKCDOKF-KFSYKRRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide], also known as ENBNAH, is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process. This compound has shown promising results in various scientific applications, and its mechanism of action and physiological effects are of great interest to researchers.

Scientific Research Applications

N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide] has shown great potential in various scientific research applications. It has been studied extensively for its anti-inflammatory, antioxidant, and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide] has also been studied for its neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. Additionally, N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide] has been investigated for its potential as a diagnostic tool for Alzheimer's disease, as it has been found to bind to amyloid-beta peptides.

Mechanism of Action

The mechanism of action of N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide] is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer growth, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide] has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide] has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide] has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the brain, which may have implications for the treatment of neurodegenerative diseases. N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide] has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting enzymes involved in cancer growth. Additionally, N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide] has been found to scavenge free radicals, which may have antioxidant effects.

Advantages and Limitations for Lab Experiments

N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide] has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, there are some limitations to working with N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide]. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide]. One area of interest is its potential as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine the specificity and sensitivity of N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide] for amyloid-beta peptides. Another area of interest is its potential as a therapeutic agent for neurodegenerative diseases and cancer. More research is needed to determine the optimal dosage and delivery method for N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide]. Additionally, further studies are needed to elucidate the mechanism of action of N',N''-1,2-ethanediylidenebis[2-(2-nitrophenoxy)acetohydrazide] and to identify potential side effects.

properties

IUPAC Name

2-(2-nitrophenoxy)-N-[(E)-[(2Z)-2-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O8/c25-17(11-31-15-7-3-1-5-13(15)23(27)28)21-19-9-10-20-22-18(26)12-32-16-8-4-2-6-14(16)24(29)30/h1-10H,11-12H2,(H,21,25)(H,22,26)/b19-9-,20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJBOAUDKCDOKF-KFSYKRRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C=N\NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-nitrophenoxy)-N'-[(1E,2Z)-2-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}ethylidene]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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